molecular formula C10H11ClN2OS B6293997 (5-Chloropyridin-2-yl)(thiomorpholino)methanone CAS No. 2364585-04-4

(5-Chloropyridin-2-yl)(thiomorpholino)methanone

Cat. No. B6293997
CAS RN: 2364585-04-4
M. Wt: 242.73 g/mol
InChI Key: RYPVKCKFSMBVRW-UHFFFAOYSA-N
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Description

“(5-Chloropyridin-2-yl)(thiomorpholino)methanone” is a chemical compound with the CAS Number: 2364585-04-4 . It has a molecular weight of 242.73 and its IUPAC name is (5-chloropyridin-2-yl) (thiomorpholino)methanone . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClN2OS/c11-8-1-2-9 (12-7-8)10 (14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 242.73 . It is a solid at room temperature . The storage temperature for this compound is 2-8°C .

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

properties

IUPAC Name

(5-chloropyridin-2-yl)-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2OS/c11-8-1-2-9(12-7-8)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPVKCKFSMBVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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